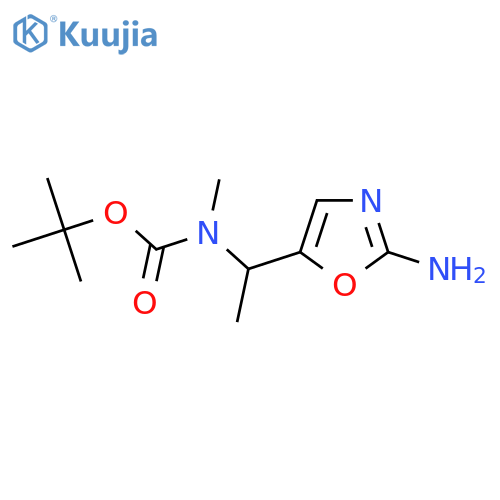

Cas no 2228539-53-3 (tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate)

tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate

- 2228539-53-3

- EN300-1903032

- tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate

-

- インチ: 1S/C11H19N3O3/c1-7(8-6-13-9(12)16-8)14(5)10(15)17-11(2,3)4/h6-7H,1-5H3,(H2,12,13)

- InChIKey: OKJCWBRPRUCGEH-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C)C1=CN=C(N)O1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 241.14264148g/mol

- どういたいしつりょう: 241.14264148g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 81.6Ų

tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1903032-10.0g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 10g |

$5221.0 | 2023-06-01 | ||

| Enamine | EN300-1903032-1.0g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 1g |

$1214.0 | 2023-06-01 | ||

| Enamine | EN300-1903032-0.5g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 0.5g |

$1165.0 | 2023-09-18 | ||

| Enamine | EN300-1903032-5.0g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 5g |

$3520.0 | 2023-06-01 | ||

| Enamine | EN300-1903032-2.5g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 2.5g |

$2379.0 | 2023-09-18 | ||

| Enamine | EN300-1903032-10g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 10g |

$5221.0 | 2023-09-18 | ||

| Enamine | EN300-1903032-0.25g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 0.25g |

$1117.0 | 2023-09-18 | ||

| Enamine | EN300-1903032-0.1g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 0.1g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1903032-0.05g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 0.05g |

$1020.0 | 2023-09-18 | ||

| Enamine | EN300-1903032-5g |

tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |

2228539-53-3 | 5g |

$3520.0 | 2023-09-18 |

tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate 関連文献

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamateに関する追加情報

tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate: A Comprehensive Overview

The compound tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate, identified by the CAS number 2228539-53-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in agriculture as pesticides and in the pharmaceutical industry for drug development. The structure of this compound is characterized by a tert-butyl group, an oxazole ring, and a methyl group, making it a versatile molecule for further functionalization and exploration.

Recent studies have highlighted the importance of oxazole-containing compounds in drug discovery. The oxazole ring, a five-membered heterocyclic structure with two adjacent heteroatoms (one oxygen and one nitrogen), is known for its stability and ability to participate in hydrogen bonding. In the case of tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate, the oxazole moiety is substituted with an amino group at position 2 and connected to a carbamate group via an ethyl chain. This unique structure allows for potential interactions with biological targets, making it a promising candidate for pharmacological applications.

The synthesis of this compound involves a multi-step process that typically includes the formation of the oxazole ring followed by the introduction of the amino and carbamate groups. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions, which are critical in constructing the carbon-nitrogen bonds within the molecule.

In terms of applications, tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate has shown potential as an intermediate in drug design. Its ability to act as a bioisostere—a structural analog that retains biological activity while altering physical properties—makes it valuable in optimizing drug candidates. Additionally, its carbamate group can serve as a leaving group in subsequent reactions, enabling further functionalization and diversification of its structure.

Recent research has also explored the use of this compound in materials science. The oxazole moiety's ability to form hydrogen bonds has led to investigations into its role in supramolecular chemistry. By incorporating this compound into self-assembling systems, scientists aim to develop novel materials with tailored properties for applications in electronics and sensing technologies.

The stability and reactivity of tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate have been extensively studied under various conditions. Computational chemistry methods have provided insights into its electronic structure and reactivity profiles. These studies have revealed that the molecule's tert-butyl group contributes significantly to its steric bulk, influencing both its chemical reactivity and biological interactions.

In conclusion, tert-butyl N-1-(2-amino-1,3-oxazol-5-yll)ethyl-N-methylcarbamate is a versatile compound with diverse applications across multiple disciplines. Its unique structure, derived from an oxazole ring and a carbamate group, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new synthetic methods and applications for this compound, its significance in both academic and industrial settings is expected to grow further.

2228539-53-3 (tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate) 関連製品

- 1094671-86-9(6-chloroquinoline-8-sulfonamide)

- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)

- 1805370-48-2(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)

- 2138373-91-6(4-{2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione)

- 92143-31-2((E)-Ceftriaxone)

- 1261437-18-6(2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)

- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)

- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 1516147-87-7(methyl2-(1,3-oxazol-5-yl)ethylamine)